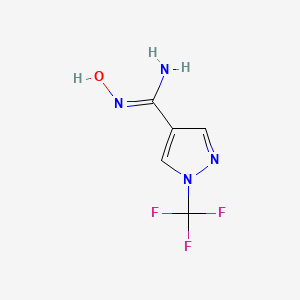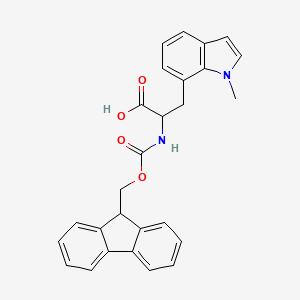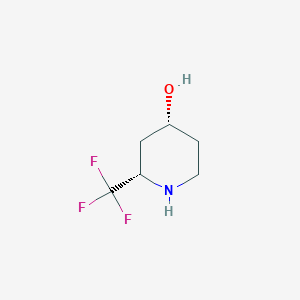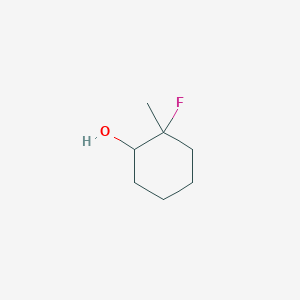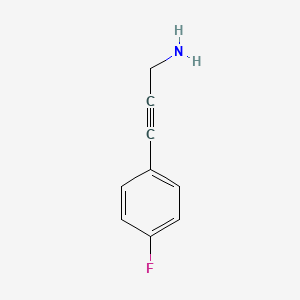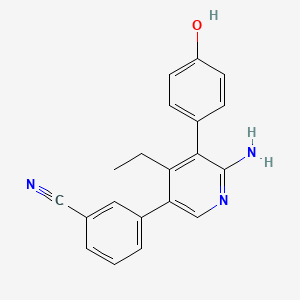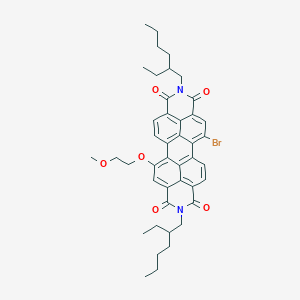
1-Bromo-7-(2-methoxyethoxyl)perylene diimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-7-(2-methoxyethoxyl)perylene diimide is a chemical compound with the molecular formula C43H47BrN2O6 and a molecular weight of 767.75 g/mol . This compound belongs to the family of perylene diimides, which are known for their excellent photophysical properties and stability. Perylene diimides are widely used in various scientific and industrial applications due to their unique electronic and optical characteristics .
Preparation Methods
The synthesis of 1-Bromo-7-(2-methoxyethoxyl)perylene diimide typically involves the following steps :
Starting Material: The synthesis begins with 1,7-dibromo perylene diimide.
Reaction with Methoxyethanol: The 1,7-dibromo perylene diimide is dissolved in dimethylformamide (DMF) and reacted with methoxyethanol in the presence of potassium carbonate at 80°C for 1-4 hours.
Purification: The reaction mixture is then poured into water, and the resulting solid is dissolved in dichloromethane (DCM).
Chemical Reactions Analysis
1-Bromo-7-(2-methoxyethoxyl)perylene diimide undergoes various chemical reactions, including :
Nucleophilic Substitution: This compound can undergo photoinduced nucleophilic substitution reactions, particularly in the presence of electron donor solvents like NMP and DMF under visible light irradiation.
Oxidation and Reduction:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
1-Bromo-7-(2-methoxyethoxyl)perylene diimide has several scientific research applications, including :
Organic Solar Cells: Perylene diimides are used as non-fullerene acceptor materials in organic solar cells due to their strong electron affinity and good transmission capacity.
Photocatalysis: The compound’s photophysical properties make it suitable for use in photoredox catalysis, where it can facilitate various photochemical reactions.
Mechanism of Action
The mechanism of action of 1-Bromo-7-(2-methoxyethoxyl)perylene diimide involves its interaction with light and electron donors . When exposed to visible light, the compound can undergo photoinduced nucleophilic substitution reactions, leading to the formation of various derivatives . Additionally, its ability to form radical anions and dianions under redox conditions makes it a valuable compound in photoredox catalysis .
Comparison with Similar Compounds
1-Bromo-7-(2-methoxyethoxyl)perylene diimide can be compared with other perylene diimide derivatives, such as :
1,7-Dibromo perylene diimide: The starting material for the synthesis of this compound.
1-Bromo-7-hydroxyl perylene diimide: A derivative formed through nucleophilic substitution reactions.
Perylene diimide dianions: These species are formed through redox reactions and have distinct photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting photophysical properties, making it suitable for specialized applications in organic electronics and photochemistry .
Properties
Molecular Formula |
C43H47BrN2O6 |
|---|---|
Molecular Weight |
767.7 g/mol |
IUPAC Name |
11-bromo-7,18-bis(2-ethylhexyl)-22-(2-methoxyethoxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C43H47BrN2O6/c1-6-10-12-24(8-3)22-45-40(47)28-17-15-27-37-33(52-19-18-51-5)21-31-35-29(41(48)46(43(31)50)23-25(9-4)13-11-7-2)16-14-26(39(35)37)36-32(44)20-30(42(45)49)34(28)38(27)36/h14-17,20-21,24-25H,6-13,18-19,22-23H2,1-5H3 |
InChI Key |
OPQPVWUSMBHZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CC)CCCC)Br)OCCOC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



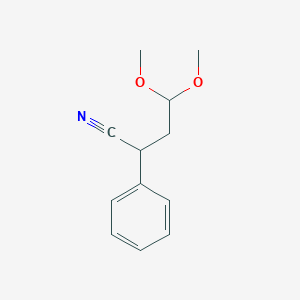
![2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12982428.png)
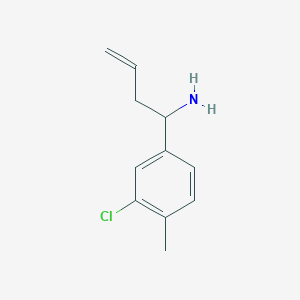
![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![(3aR,7aS)-octahydrofuro[3,4-c]pyridine](/img/structure/B12982456.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12982463.png)
